molecular formula C17H17IO B1358992 4-n-Butyl-4'-iodobenzophenone CAS No. 951888-96-3

4-n-Butyl-4'-iodobenzophenone

Cat. No.: B1358992
CAS No.: 951888-96-3
M. Wt: 364.22 g/mol
InChI Key: PLRAXGLEEUHGCX-UHFFFAOYSA-N
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Description

4-n-Butyl-4’-iodobenzophenone is an organic compound with the molecular formula C17H17IO. It belongs to the class of benzophenones, which are characterized by a ketone functional group attached to two benzene rings. This compound is notable for its iodine and butyl substituents on the benzene rings, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-4’-iodobenzophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-n-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-n-butylbenzophenone.

    Iodination: The next step is the iodination of 4-n-butylbenzophenone. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the para position of the benzene ring.

Industrial Production Methods

Industrial production of 4-n-Butyl-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.

    Reduction: Formation of secondary alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-n-Butyl-4’-iodobenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butyl-4’-iodobenzophenone depends on its specific application:

Comparison with Similar Compounds

4-n-Butyl-4’-iodobenzophenone can be compared with other benzophenone derivatives:

    4-n-Butylbenzophenone: Lacks the iodine substituent, resulting in different reactivity and applications.

    4-Iodobenzophenone: Lacks the butyl substituent, which affects its solubility and chemical behavior.

    Benzophenone: The parent compound without any substituents, used widely in organic synthesis and as a photoinitiator.

The unique combination of butyl and iodine substituents in 4-n-Butyl-4’-iodobenzophenone imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(4-butylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRAXGLEEUHGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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